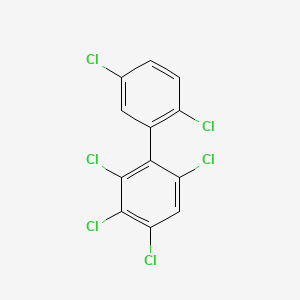

2,2',3,4,5',6-Hexachlorobiphenyl

Vue d'ensemble

Description

2,2’,3,4,5’,6-Hexachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are organic chlorine compounds. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards have led to significant regulatory restrictions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,4,5’,6-Hexachlorobiphenyl typically involves the chlorination of biphenyl. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,2’,3,4,5’,6-Hexachlorobiphenyl, was historically conducted through batch processes in large reactors. The chlorination reaction was monitored to ensure the correct chlorination pattern and degree. due to environmental and health concerns, the production of PCBs has been largely discontinued .

Analyse Des Réactions Chimiques

Types of Reactions

2,2’,3,4,5’,6-Hexachlorobiphenyl can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of chlorinated benzoic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the dechlorination of the compound.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Chlorinated benzoic acids.

Reduction: Partially dechlorinated biphenyls.

Substitution: Hydroxylated or aminated biphenyls.

Applications De Recherche Scientifique

Historical Applications

Electrical Equipment : Historically, 2,2',3,4,5',6-Hexachlorobiphenyl was primarily utilized in electrical transformers and capacitors as a dielectric fluid due to its excellent insulating properties. Its stability at high temperatures made it suitable for these applications until the environmental risks associated with PCBs became apparent .

Industrial Uses : Beyond electrical equipment, this compound was used in hydraulic fluids, plasticizers in synthetic resins, paints, inks, and surface coatings. These applications leveraged its chemical stability and resistance to degradation .

Environmental Persistence and Monitoring

Despite being banned from use in new products, existing equipment containing PCBs remains in operation due to their long life expectancy. Consequently, environmental monitoring continues to be crucial. Studies have shown that PCBs like this compound can bioaccumulate in the food chain and persist in the environment for decades .

Toxicological Studies and Health Implications

Research has increasingly focused on the toxicological effects of this compound. Evidence suggests that exposure to this compound is associated with various adverse health outcomes:

- Endocrine Disruption : Studies indicate that PCBs can interfere with hormonal systems. For instance, exposure has been linked to alterations in serum luteinizing hormone levels and reproductive health issues in animal models .

- Neurological Effects : There is growing concern regarding the impact of PCBs on neurological development. Animal studies have demonstrated behavioral disturbances associated with PCB exposure .

- Carcinogenic Potential : Epidemiological studies have suggested a correlation between PCB exposure and increased risks of cancers such as non-Hodgkin lymphoma and prostate cancer .

Case Studies

Several case studies illustrate the implications of this compound exposure:

- Environmental Monitoring in Aquatic Systems : Research conducted along the Garonne River assessed the persistence of PCBs in wastewater treatment plant effluents. The study highlighted significant bioconcentration factors for PCBs in aquatic organisms, raising concerns about ecosystem impacts and human health risks through the food chain .

- Toxicity Assessment in Marine Life : Investigations into the effects of PCBs on marine species such as mussels revealed biomarkers of stress and damage at environmentally relevant concentrations. This underscores the biological impacts of historical PCB contamination on marine ecosystems .

Analytical Methods

To monitor and analyze this compound levels in various matrices (e.g., environmental samples), several analytical techniques are employed:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method is commonly used for detecting low concentrations of PCBs in environmental samples.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique enhances sensitivity and specificity for PCB analysis in complex matrices such as biological tissues .

Mécanisme D'action

The toxic effects of 2,2’,3,4,5’,6-Hexachlorobiphenyl are primarily due to its ability to interact with cellular components and disrupt normal biological functions. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This interaction can result in oxidative stress, disruption of endocrine functions, and other toxic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2’,3,3’,4,4’-Hexachlorobiphenyl

- 2,2’,4,4’,5,5’-Hexachlorobiphenyl

- 2,2’,3,4,4’,5’-Hexachlorobiphenyl

Uniqueness

2,2’,3,4,5’,6-Hexachlorobiphenyl is unique in its specific chlorination pattern, which influences its chemical properties and biological effects. Compared to other hexachlorobiphenyls, it may exhibit different degrees of toxicity and environmental persistence .

Activité Biologique

2,2',3,4,5',6-Hexachlorobiphenyl (PCB 149) is a member of the polychlorinated biphenyl (PCB) family, which has been widely studied due to its environmental persistence and potential health impacts. This compound is characterized by its six chlorine atoms attached to biphenyl, resulting in complex biological activity that affects various physiological processes.

- Chemical Formula : C12H4Cl6

- Molar Mass : 360.86 g/mol

- Appearance : Viscous oily liquid

- Biological Half-life : Approximately 436.52 days .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Aryl Hydrocarbon Receptor (AhR) Activation : This compound can activate the AhR pathway, leading to altered gene expression related to xenobiotic metabolism and cellular proliferation. The activation of AhR has been linked to neurodevelopmental changes and potential tumor promotion through inhibition of cellular communication .

- Reactive Oxygen Species (ROS) Production : Exposure to this PCB can increase ROS levels, causing oxidative stress and subsequent cellular injury. This mechanism is particularly relevant in the context of tumorigenesis and other chronic diseases .

- Neurodevelopmental Effects : Animal studies have demonstrated that developmental exposure to PCBs can lead to adverse neurodevelopmental outcomes. For instance, laboratory studies on rats have shown that exposure can disrupt thyroid hormone homeostasis and affect brain development .

Animal Studies

- A study involving Sprague-Dawley rats exposed to varying doses of PCB 149 showed increased liver weight and activation of hepatic enzymes such as ethoxyresorufin-O-deethylase (EROD) and aminopyrine demethylase without significant acute toxicity observed .

- Another investigation highlighted the long-term effects of dietary PCB exposure in juvenile rainbow trout. The study found dose-dependent increases in hepatic enzyme activities associated with xenobiotic metabolism, indicating bioaccumulation and metabolic induction effects .

Human Health Implications

Research has indicated potential human health risks associated with PCB exposure:

- A cohort study assessed in utero PCB exposures and their correlation with neurodevelopmental disorders in children. The findings suggested that prenatal exposure could lead to significant developmental delays and behavioral issues later in life .

- The U.S. Environmental Protection Agency (EPA) has reviewed evidence linking PCB exposure to various health hazards, including carcinogenicity and endocrine disruption .

Comparative Biological Activity Table

Propriétés

IUPAC Name |

1,2,3,5-tetrachloro-4-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-2-7(14)6(3-5)10-8(15)4-9(16)11(17)12(10)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXRQFOKRZJAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074201 | |

| Record name | 2,2',3,4,5',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-14-9 | |

| Record name | 2,2',3,4,5',6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5',6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8864A3VYG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.